NT160

HDAC4 HDAC5 HDAC7

Class-IIa HDAC research often lacks tools with balanced isoform coverage and CNS exposure. NT160 delivers sub-nanomolar potency against HDAC4,5,7,9 (IC50 0.08-1.2 nM) with >7,500-fold selectivity over class I/IIb HDACs. Its structural identity with [18F]NT160 enables a seamless PET theranostic workflow. • HDAC4 IC50=0.08 nM; cellular IC50=46 nM (HT-29) • Crosses BBB for quantitative CNS imaging • >7,500-fold selectivity window vs. class I/IIb • Available in high purity (≥98%) with global delivery.

Molecular Formula C21H21F3N4O2
Molecular Weight 418.4 g/mol
Cat. No. B12404300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNT160
Molecular FormulaC21H21F3N4O2
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC(CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F
InChIInChI=1S/C21H21F3N4O2/c1-14(12-28(2)13-15-6-4-3-5-7-15)25-19(29)17-10-8-16(9-11-17)18-26-20(30-27-18)21(22,23)24/h3-11,14H,12-13H2,1-2H3,(H,25,29)/t14-/m1/s1
InChIKeyRESDVUQVZOJNSO-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NT160: Class-IIa HDAC Inhibitor & Theranostic Lead


NT160 (compound 1) is a trifluoromethyloxadiazole (TFMO)-based, high‑affinity inhibitor of class‑IIa histone deacetylases (HDAC4, 5, 7 and 9). It achieves sub‑nanomolar potency against HDAC4 (IC₅₀ = 0.08 nM) and low‑nanomolar inhibition of the other three isoforms, while sparing class I/IIb HDACs (>600 nM) [1]. Its chemical architecture allows the parent molecule to serve both as a therapeutic agent and, upon ¹⁸F‑radiolabeling, as a PET tracer that crosses the blood–brain barrier for in vivo imaging of epigenetically driven disorders [2].

Target engagement Class-IIa HDACs (4,5,7,9) with sparing of class-I/IIb isoforms
Research workflow Epigenetic probe and [¹⁸F]-labeled PET tracer from a single molecular scaffold
Model systems Neuroepigenetic and cancer models requiring blood–brain barrier penetration

Why NT160 Outperforms Generic Class-IIa Inhibitors


Class‑IIa HDAC inhibitors display steeply divergent isoform‑selectivity and blood–brain‑barrier (BBB) penetration profiles even when they share the same TFMO chemotype. TMP195, for example, is >1600‑fold weaker than NT160 on HDAC4 and shows >100‑fold higher IC₅₀ values across all four isoforms [1]. In the HT‑29 cellular assay, NT160 achieves an IC₅₀ of 46 nM whereas TMP195 is markedly inferior [1]. Likewise, the related inhibitor TMP269 retains nanomolar potency but heavily favors HDAC7/9 over HDAC4/5, yielding a selectivity profile that is not interchangeable with NT160 for applications where balanced pan‑class‑IIa inhibition is required [2]. Substituting NT160 with any of these analogs therefore compromises isoform coverage, cellular potency, CNS accessibility, and the theranostic capability that is intrinsic to the NT160/[¹⁸F]NT160 pair.

TMP195 substitution
TMP195 exhibits substantially lower HDAC4 engagement and altered isoform coverage; cellular potency in HT-29 models may differ markedly, and the molecule lacks a PET-tracer counterpart, limiting CNS imaging workflows.
TMP269 substitution
TMP269 spares HDAC4 while favoring HDAC7/9; this skewed selectivity profile may compromise experiments requiring balanced pan-class-IIa inhibition and cannot replicate the theranostic research capability of the NT160/[¹⁸F]NT160 pair.
Isoform coverage mismatch
Substituting NT160 with any analog that shows divergent HDAC4/5/7/9 relative potencies risks incomplete target engagement and confounded mechanistic interpretation in class-IIa-dependent models.

NT160: Quantitative Comparison Evidence


Biochemical Isoform Potency vs. TMP195

In a side‑by‑side recombinant enzyme assay, NT160 (compound 1) was dramatically more potent than TMP195 on every class‑IIa isoform. The largest differential was observed for HDAC4, where NT160’s IC₅₀ of 0.08 nM represents a 1601‑fold improvement over TMP195’s 128.1 nM [1]. Gains of 123‑fold (HDAC5), 7.7‑fold (HDAC7) and 2.7‑fold (HDAC9) were also recorded. Both compounds were essentially inactive against class I/IIb HDACs (>600 nM for NT160, >5000 nM for TMP195), but NT160 maintains this selectivity while simultaneously achieving sub‑nanomolar target engagement [1].

Isoform potency vs. TMP195
Head-to-head
NT160: HDAC4 0.08 nM, HDAC5 1.2 nM, HDAC7 1.0 nM, HDAC9 0.9 nM TMP195: HDAC4 128.1 nM, HDAC5 147.9 nM, HDAC7 7.7 nM, HDAC9 2.4 nM Difference: 1601× (HDAC4), 123× (HDAC5), 7.7× (HDAC7), 2.7× (HDAC9)
Broad class-IIa HDAC coverage at low nanomolar target engagement, beyond TMP195's profile.
Recombinant human enzymes, fluorogenic assay, 9‑point dilution; source-specific review recommended.
HDAC4 HDAC5 HDAC7 HDAC9 IC50 class-IIa HDAC

Cellular HDAC Inhibition in HT-29 Cells

In a whole‑cell deacetylase assay using HT‑29 colon adenocarcinoma cells and a class‑IIa‑selective substrate (Boc‑Lys‑TFA), NT160 delivered an IC₅₀ of 46 nM while TMP195 was significantly less effective; the primary publication explicitly states that “NT160 was superior to TMP195 in HT‑29 cell” [1]. The data demonstrate that the biochemical potency advantage of NT160 translates into a meaningful gain in a physiologically relevant cellular context.

Cellular HDAC inhibition
Head-to-head
NT160: IC₅₀ 46 nM in HT‑29 cells TMP195: Inferior potency (quantitative IC₅₀ not reported; qualitative superiority observed) NT160 achieves low‑nanomolar cellular target engagement not matched by TMP195
Supports cellular potency in colon cancer models; reported endpoint context.
Boc‑Lys‑TFA substrate, 11‑point curve; TMP195 quantitative data not published – verify independently.
HT-29 cellular deacetylase assay class-IIa HDAC colon cancer

Balanced Isoform Coverage vs. TMP269

NT160 inhibits all four class‑IIa HDACs with IC₅₀ values confined within a narrow 11‑fold window (0.08–1.2 nM), whereas TMP269 exhibits a 6.8‑fold spread and strongly favors HDAC9 (23 nM) over HDAC4 (157 nM) [1][2]. The absolute potency of NT160 on HDAC4 is 1963‑fold greater than that of TMP269. This balanced profile is critical for applications where simultaneous blockade of multiple class‑IIa members is desired.

Isoform balance vs. TMP269
Cross‑study comparable
NT160: HDAC4 0.08 nM, HDAC5 1.2 nM, HDAC7 1.0 nM, HDAC9 0.9 nM (11‑fold span) TMP269: HDAC4 157 nM, HDAC5 97 nM, HDAC7 43 nM, HDAC9 23 nM (6.8‑fold, biased to 7/9) NT160 up to 1963× more potent on HDAC4; uniform pan‑class‑IIa engagement
Balanced isoform profile supports models where HDAC4,5,7,9 co‑contribute; TMP269 may leave residual HDAC4 activity.
TMP269 data from vendor datasheet; cross‑study comparison requires lab‑specific validation.
isoform selectivity HDAC4 HDAC9 class-IIa TMP269

In Vivo BBB Penetration and CNS PET Imaging

[¹⁸F]NT160, the radiolabeled form of NT160, was shown to cross the BBB and accumulate in gray matter regions of the rodent brain, producing high‑contrast PET images [1][2]. Brain uptake was highest in hippocampus, thalamus, and cortex, with lower accumulation in cerebellum. Target specificity was confirmed by self‑blockade experiments: co‑administration of 1.0 mg/kg non‑radioactive NT160 significantly reduced brain signal, demonstrating saturable, displaceable binding to class‑IIa HDACs in vivo [1]. No other class‑IIa HDAC inhibitor has been validated as both a therapeutic agent and a CNS‑penetrant PET tracer from the same molecular scaffold.

BBB PET imaging
Class‑level inference
[¹⁸F]NT160: crosses BBB; high uptake hippocampus, thalamus, cortex; displaceable binding confirmed Other class‑IIa inhibitors lack validated CNS‑PET tracer capability from the same scaffold Unique dual inhibitor/imaging probe utility demonstrated in rodent models
Supports theranostic‑style research imaging workflows; class‑level PET data remain limited.
Self‑blockade with 1.0 mg/kg NT160; radiochemical purity >98%. Confirm species translatability.
PET imaging blood-brain barrier [18F]NT160 CNS class-IIa HDAC

Selectivity Over Class-I/IIb HDACs

NT160 exhibits 600‑fold selectivity against class‑I/IIb HDACs relative to its class‑IIa target potency [1]. While TMP195’s selectivity window appears larger in absolute terms (>5000 nM vs. other HDACs), this is a function of its weaker baseline potency; the critical parameter for target engagement is the ratio between desired target IC₅₀ and off‑target IC₅₀. NT160’s biochemical window of >7 500‑fold (0.08 nM for HDAC4 vs. >600 nM for other HDACs) is substantially larger than TMP195’s ~39‑fold window for HDAC4. Vendor‑curated selectivity data further indicate 600‑fold selectivity over HDAC2 and 27‑fold over HDAC8 .

Class‑I/IIb selectivity
Class‑level inference
NT160: HDAC4 IC₅₀ 0.08 nM; class‑I/IIb >600 nM → >7500× window TMP195: HDAC4 IC₅₀ 128.1 nM; class‑I/IIb >5000 nM → ~39× window NT160 selectivity window >192‑fold larger for HDAC4; cleaner pharmacological probing
Enables class‑IIa‑focused target engagement without class‑I/IIb interference at reported assay concentrations.
Off‑target panel data from vendor‑curated sources; verify in relevant cellular context.
selectivity index class-I HDAC HDAC2 HDAC8 off-target

NT160: High-Impact Application Scenarios


PET Imaging for Neurodegenerative Disease Research

[¹⁸F]NT160 enables non‑invasive, quantitative mapping of class‑IIa HDAC expression in the brain. The high gray‑matter uptake and specific, displaceable binding demonstrated in rodent PET studies [2] make it suitable for longitudinal imaging of HDAC dysregulation in models of Alzheimer’s disease, Huntington’s disease, and ischemic stroke. No other class‑IIa HDAC probe has matched this combination of BBB penetration, high‑contrast imaging, and pharmacological specificity.

Cancer Theranostic: Therapy and Imaging

The identical chemical structure of NT160 and its ¹⁸F‑labeled counterpart allows a seamless theranostic workflow: diagnostic PET imaging with [¹⁸F]NT160 to map class‑IIa HDAC biodistribution followed by targeted therapy with unlabeled NT160 [1]. This is directly applicable to colon cancer (HT‑29) and other tumor models where class‑IIa HDACs are overexpressed. TMP195 cannot serve this dual role because it lacks a validated therapeutic‑to‑diagnostic translation pathway.

Mechanistic Studies with Balanced Pan-Class-IIa Inhibition

In biological systems where HDAC4, 5, 7 and 9 each contribute to phenotype—such as macrophage polarization in tumor microenvironments or neuronal remodeling after injury—NT160’s uniform sub‑to‑low‑nanomolar potency across all four isoforms ensures complete pathway blockade [1]. Isoform‑biased inhibitors like TMP269 (which spares HDAC4) risk leaving residual activity that confounds mechanistic interpretation.

High-Throughput Screening and Benchmarking

NT160’s exceptionally low IC₅₀ on HDAC4 (0.08 nM) and its >7 500‑fold selectivity window over other HDAC classes [1] make it an ideal positive control for class‑IIa HDAC biochemical and cellular screening campaigns. Its well‑characterized SAR, including the critical role of the TFMO moiety and the benzylic alanine cap [1], provides a structurally defined benchmark against which new chemical entities can be quantitatively compared.

Application
Selection Property
Validation Focus
PET imaging research in neurodegeneration models
BBB‑penetrant, displaceable [¹⁸F]NT160 probe
Brain‑region specific class‑IIa HDAC occupancy
Cancer model theranostic imaging studies
Identical structure of inhibitor and PET tracer
Tumor class‑IIa HDAC expression mapping before inhibitor exposure
Mechanistic pan‑class‑IIa HDAC inhibition
Balanced sub‑nanomolar‑to‑low‑nanomolar isoform coverage
Uniform pathway blockade in macrophage polarization or neuronal remodeling assays
High‑throughput screening benchmark
Reported positive‑control profile with >7500× selectivity
Class‑IIa assay calibration and SAR benchmarking against new chemical entities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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